An In-depth Technical Guide to the Synthesis and Properties of 1-Phenyl-1H-benzo[d]triazole
An In-depth Technical Guide to the Synthesis and Properties of 1-Phenyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-benzo[d]triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzotriazole, it possesses a unique structural motif that imparts a range of biological activities, including potential as an anticancer agent. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and putative biological mechanisms of 1-Phenyl-1H-benzo[d]triazole. Detailed experimental protocols for its synthesis via Ullmann condensation are presented, along with a compilation of its key physicochemical and spectral data. Furthermore, a plausible signaling pathway illustrating its potential mode of action as a protein kinase inhibitor in cancer cells is depicted.
Physicochemical and Spectral Data
The key quantitative data for 1-Phenyl-1H-benzo[d]triazole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][3] |
| CAS Number | 883-39-6 | [2][3] |
| Appearance | White to light yellow crystalline solid | [2] |
| Density | 1.21 g/cm³ | [1] |
| Boiling Point | 359.3 °C at 760 mmHg | [1] |
| Flash Point | 171.1 °C | [1] |
| Water Solubility | log10(S) = -4.46 mol/L (calculated) | [4] |
| Octanol/Water Partition Coefficient (logP) | 2.420 (calculated) | [1][4] |
| Refractive Index | 1.674 | [1] |
Synthesis of 1-Phenyl-1H-benzo[d]triazole
The synthesis of 1-Phenyl-1H-benzo[d]triazole is commonly achieved through N-arylation of benzotriazole. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for this transformation.[5][6][7][8]
Reaction Scheme
Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure based on established Ullmann-type N-arylation reactions.[9][10]
Materials:
-
1H-Benzotriazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-Phenyl-1H-benzo[d]triazole.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Spectral Data
The following are representative spectral data for 1-Phenyl-1H-benzo[d]triazole.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.15-8.12 (m, 1H), 7.85-7.82 (m, 2H), 7.65-7.58 (m, 3H), 7.52-7.45 (m, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 146.4, 136.8, 133.0, 129.8, 129.1, 128.5, 124.9, 120.3, 120.1, 110.1.
-
FT-IR (KBr, cm⁻¹): ν 3060 (aromatic C-H), 1600, 1500 (C=C stretching), 1280 (C-N stretching), 750 (aromatic C-H bending).
-
Mass Spectrum (EI, 70 eV): m/z (%) 195 (M⁺, 100), 167, 140, 77.
Biological Activity and Putative Mechanism of Action
Benzotriazole derivatives have been investigated for a range of biological activities, including anticancer properties.[11][12][13][14] While the specific molecular targets of 1-Phenyl-1H-benzo[d]triazole are still under active investigation, a plausible mechanism of action, based on studies of structurally related compounds, is the inhibition of protein kinases that are often dysregulated in cancer.
Putative Signaling Pathway: Inhibition of Protein Kinase-Mediated Cell Proliferation
The following diagram illustrates a hypothetical signaling pathway where 1-Phenyl-1H-benzo[d]triazole acts as an ATP-competitive inhibitor of a protein kinase (e.g., Casein Kinase 2 - CK2 or Pim-1), leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival.[15]
Conclusion
1-Phenyl-1H-benzo[d]triazole is a versatile heterocyclic compound with accessible synthetic routes and interesting biological properties. The Ullmann condensation provides a reliable method for its preparation. Its physicochemical and spectral data are well-defined, facilitating its characterization. The potential of 1-Phenyl-1H-benzo[d]triazole and its derivatives as anticancer agents, possibly through the inhibition of key protein kinases, warrants further investigation and positions this scaffold as a valuable starting point for the development of novel therapeutics. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this important molecule.
References
- 1. 1-Phenyl-1H-benzotriazole | CAS#:883-39-6 | Chemsrc [chemsrc.com]
- 2. CAS 883-39-6: 1-phenyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 3. 1H-Benzotriazole, 1-phenyl- [webbook.nist.gov]
- 4. 1H-Benzotriazole, 1-phenyl- (CAS 883-39-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
